molecular formula C16H21N3O2 B8447751 tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate

tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate

Cat. No.: B8447751
M. Wt: 287.36 g/mol
InChI Key: XXXROJHIYRMTLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-Butyl N-[2-(2-quinolylamino)ethyl]carbamate is a useful research compound. Its molecular formula is C16H21N3O2 and its molecular weight is 287.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C16H21N3O2

Molecular Weight

287.36 g/mol

IUPAC Name

tert-butyl N-[2-(quinolin-2-ylamino)ethyl]carbamate

InChI

InChI=1S/C16H21N3O2/c1-16(2,3)21-15(20)18-11-10-17-14-9-8-12-6-4-5-7-13(12)19-14/h4-9H,10-11H2,1-3H3,(H,17,19)(H,18,20)

InChI Key

XXXROJHIYRMTLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCNC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

Palladium acetate (63 mg, 0.28 mmol), BINAP (250 mg, 0.4 mmol) and cesium carbonate (1.3 g, 4 mmol) were suspended in anhydrous 1,4-dioxane (9 ml) under an argon atmosphere and sonicated for 40 minutes. 2-Chloroquinoline (343 mg, 2 mmol) and tert-butyl N-(2-aminoethyl)carbamate (320 mg, 2 mmol) were added and the resulting mixture was stirred at 110° C. for three hours. The reaction mixture was diluted with ethyl acetate, the resulting precipitate was removed by centrifugation and decantation. The supernatant was evaporated to dryness under reduced pressure. The residue was dissolved in DCM, filtered through a short silica column; the product was eluted with a 1-to-1 mixture of DCM and diethylether. After evaporation of the solvent under reduced pressure 137 mg of a solid were obtained (0.44 mmol, 22%). MS(ESI) m/z=288.2 [M+1]+.
Name
Quantity
250 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
1.3 g
Type
reactant
Reaction Step Two
Quantity
343 mg
Type
reactant
Reaction Step Three
Quantity
320 mg
Type
reactant
Reaction Step Three
Quantity
9 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
63 mg
Type
catalyst
Reaction Step Six

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